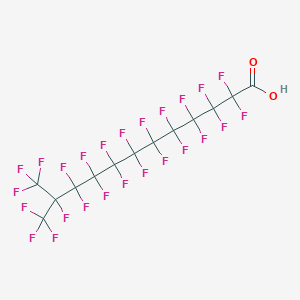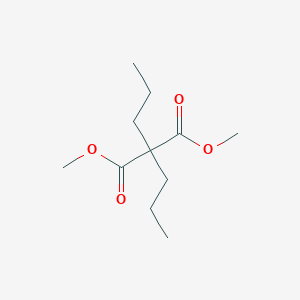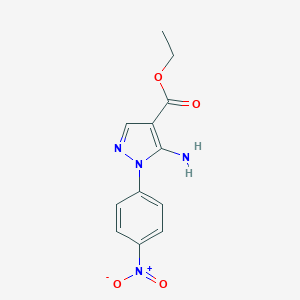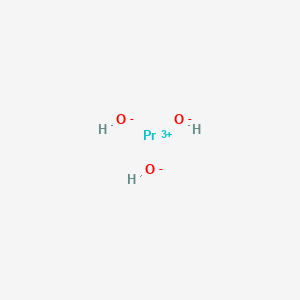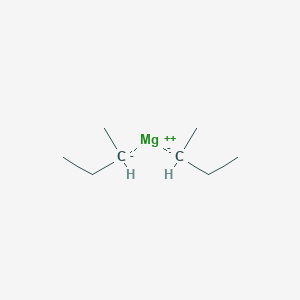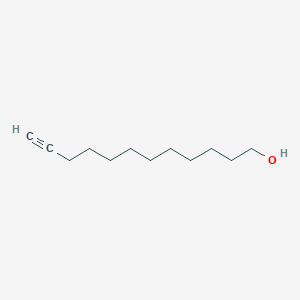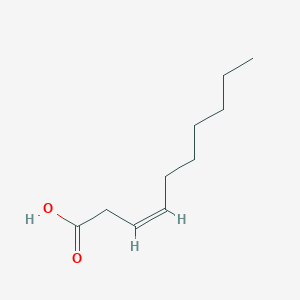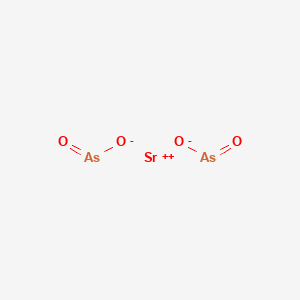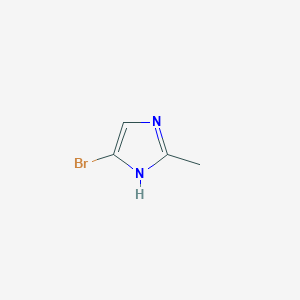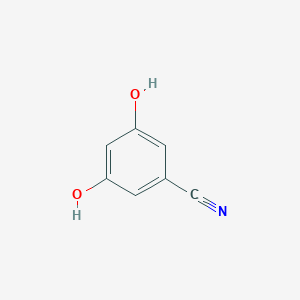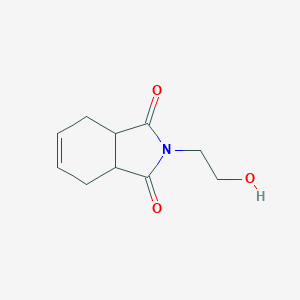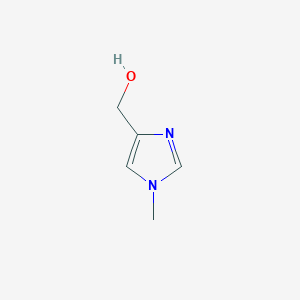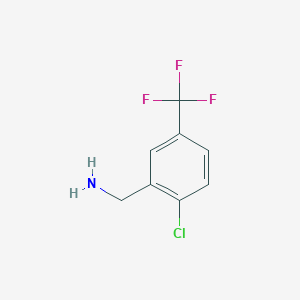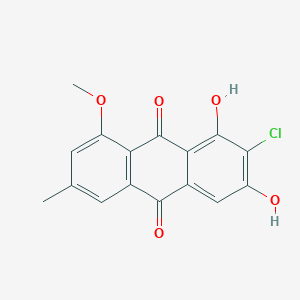
2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione
Overview
Description
2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione, also known as CDMAM, is a synthetic compound that belongs to the anthraquinone family. It is widely used in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Scientific Research Applications
Electrochemical Chlorination and Secondary Metabolites
The electrochemical chlorination of physcion, which is structurally related to 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione, allows for the production of diverse biologically and pharmacologically significant chlorinated secondary metabolites. This method is notable for its regioselectivity and practical synthetic utility, enabling the isolation of compounds with resonance stabilization of corresponding arenium cations (Stevanović et al., 2011).
Chemical Constituents of Psychotria Arborea
Research into the chemical constituents of Psychotria arborea has identified various compounds, including anthraquinones similar to 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. These compounds' structures were elucidated using NMR and HR-ESIMS analysis, providing insights into their chemical properties (Nyobe et al., 2021).
Tautomerism in Anthracene-Diones
An experimental and theoretical study of tautomerism in anthracene-diones, closely related to the target compound, has been conducted. This study reveals insights into the stability and behavior of these compounds, which could be relevant for understanding the properties of 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione (Morley et al., 1996).
Cytotoxic Activities of Quinones
The cytotoxic activities of quinones derived from fructus rhodomyrti have been tested, showing potential relevance for similar compounds like 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. These activities could indicate potential biomedical applications (Chen et al., 2011).
Production and Antibacterial Properties of Anthraquinones
The production of anthraquinones, similar to the compound , from the submerged culture of Shiraia bambusicola, has been documented. These compounds exhibit antitumor and antibacterial properties, suggesting possible research avenues for 2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione (Cai et al., 2008).
properties
IUPAC Name |
2-chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(14(7)19)5-9(18)13(17)16(12)21/h3-5,18,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRXTBMRGOWHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



